molecular formula C16H19N3O3S B11274688 2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B11274688
M. Wt: 333.4 g/mol
InChI Key: WXDOPWXOFPRDIA-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetamido group, a thiazole ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl ethyl halide reacts with the thiazole derivative in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acetamido group may form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The methoxyphenyl group can contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminothiazol-4-yl)acetic acid hydrochloride
  • 2-(2-amino-1,3-thiazol-4-yl)ethanoic acid
  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxo-acetate

Uniqueness

Compared to similar compounds, 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the acetamido and methoxyphenyl groups. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C16H19N3O3S/c1-11(20)18-16-19-13(10-23-16)9-15(21)17-8-7-12-3-5-14(22-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,17,21)(H,18,19,20)

InChI Key

WXDOPWXOFPRDIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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